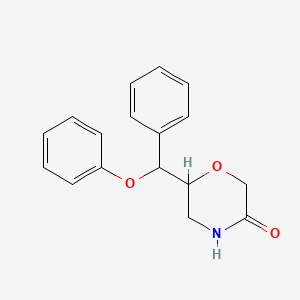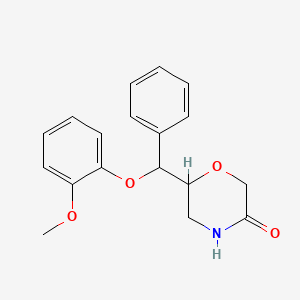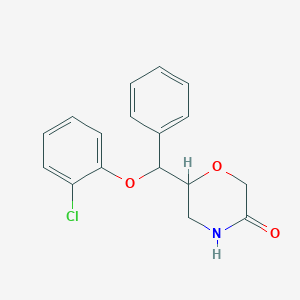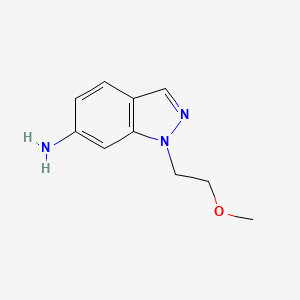
1-(2-methoxyethyl)-1H-indazol-6-amine
Vue d'ensemble
Description
“1-(2-methoxyethyl)-1H-indazol-6-amine” is a compound that contains an indazole ring, which is a type of nitrogen-containing heterocycle . The “1H” in the name indicates the position of a hydrogen atom in the indazole ring. The compound also has a 2-methoxyethyl group and an amine group attached to the indazole ring .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the indazole ring, followed by the attachment of the 2-methoxyethyl and amine groups . The exact methods would depend on the starting materials and the specific synthetic route chosen by the chemist .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the indazole ring, along with the 2-methoxyethyl and amine groups . The exact three-dimensional structure would depend on the specific arrangement of these groups around the indazole ring .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the indazole ring, the 2-methoxyethyl group, and the amine group . The indazole ring is aromatic and thus relatively stable, but it can participate in electrophilic substitution reactions . The amine group can act as a nucleophile and base, participating in various reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its specific molecular structure . For example, the presence of the polar amine and methoxyethyl groups could enhance its solubility in polar solvents .Mécanisme D'action
Target of Action
Compounds with similar structures, such as rilapladib and 2-[(2-methoxyethyl)amino]-4-(4-oxo-1,2,3,4-tetrahydro-9H-carbazol-9-yl)benzamide , have been found to inhibit lipoprotein-associated phospholipase A2 (Lp-PLA2) and heat shock protein HSP 90-alpha, respectively. These targets play crucial roles in the formation of atherosclerotic plaques and protein maturation, respectively .
Biochemical Pathways
Similar compounds have been found to affect energy metabolism, phospholipid metabolism, and fatty acid metabolism . These pathways are crucial for maintaining cellular functions and energy balance.
Pharmacokinetics
Compounds with similar structures, such as mipomersen and 2′-O-(2-methoxyethyl)-modified oligonucleotide analogs , have been found to exhibit consistent pharmacokinetic properties across species. They are rapidly and extensively absorbed after administration, and their plasma and tissue terminal elimination half-life is approximately 30 days .
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-(2-methoxyethyl)-1H-indazol-6-amine in lab experiments is its potential therapeutic applications. This compound has been found to possess various biological activities, which makes it a promising candidate for drug development. Another advantage is the availability of the synthesis method for this compound, which allows for the production of large quantities of the compound. However, one of the limitations of using this compound in lab experiments is the lack of understanding of its exact mechanism of action. Further research is needed to fully elucidate the mechanism of action of this compound.
Orientations Futures
There are several future directions for research on 1-(2-methoxyethyl)-1H-indazol-6-amine. One direction is to further investigate the mechanism of action of this compound and its interactions with various signaling pathways. Another direction is to study the pharmacokinetics and pharmacodynamics of this compound in animal models and humans. This will provide valuable information for the development of this compound as a therapeutic agent. Additionally, future research can focus on the development of novel derivatives of this compound with improved biological activity and selectivity. Finally, the potential applications of this compound in the treatment of other diseases, such as cardiovascular diseases and metabolic disorders, can be explored.
In conclusion, this compound is a chemical compound with potential therapeutic applications in the treatment of cancer, neurodegenerative diseases, and inflammatory disorders. Its synthesis method is well-established, and it has been found to possess various biological activities. Further research is needed to fully understand its mechanism of action and to develop it as a therapeutic agent.
Applications De Recherche Scientifique
1-(2-methoxyethyl)-1H-indazol-6-amine has been found to possess various biological activities, such as anti-inflammatory, anti-cancer, and anti-oxidant activity. It has been studied for its potential therapeutic applications in the treatment of cancer, neurodegenerative diseases, and inflammatory disorders. This compound has been shown to inhibit the proliferation of cancer cells and induce apoptosis in cancer cells. It has also been found to protect neurons from oxidative stress and reduce inflammation in animal models.
Safety and Hazards
Propriétés
IUPAC Name |
1-(2-methoxyethyl)indazol-6-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O/c1-14-5-4-13-10-6-9(11)3-2-8(10)7-12-13/h2-3,6-7H,4-5,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QELFMFBHJLYFOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2=C(C=CC(=C2)N)C=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
938523-42-3 | |
| Record name | 1-(2-methoxyethyl)-1H-indazol-6-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![{4-[2-(Diethylamino)ethoxy]-3-methoxyphenyl}methanamine](/img/structure/B3308553.png)
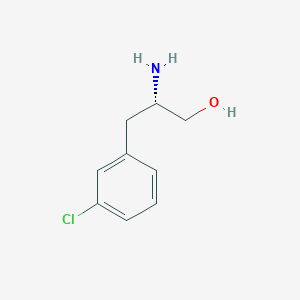
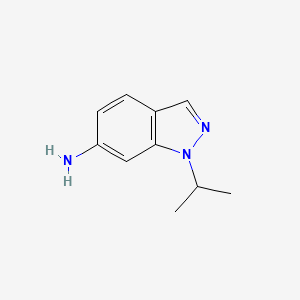
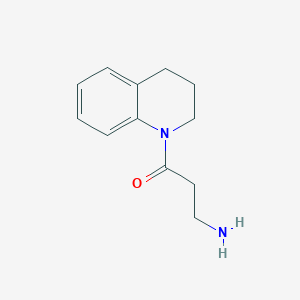


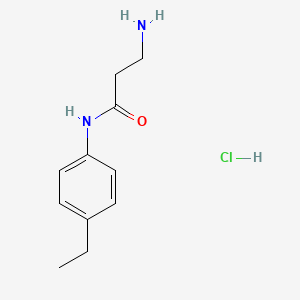

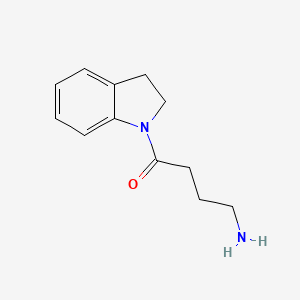
![2-chloro-N-[(4-chlorophenyl)methyl]quinazolin-4-amine](/img/structure/B3308632.png)
